2-Fluoro-4-(trifluoromethoxy)phenol chemical structure and bonding
2-Fluoro-4-(trifluoromethoxy)phenol chemical structure and bonding
Structural Dynamics, Electronic Properties, and Synthetic Methodologies[1][2][3][4]
Executive Summary
This technical guide provides a comprehensive analysis of 2-Fluoro-4-(trifluoromethoxy)phenol (CAS: 1073477-74-3), a critical fluorinated building block in medicinal chemistry and agrochemical development.[1][2][3][4] Distinguished by the simultaneous presence of an ortho-fluorine atom and a para-trifluoromethoxy (
Chemical Identity and Physical Properties[2][4]
The physicochemical profile of 2-Fluoro-4-(trifluoromethoxy)phenol is dominated by the high electronegativity of its fluorine substituents.[1][2][3][4] The compound exhibits enhanced lipophilicity compared to its non-fluorinated analogues, a property essential for membrane permeability in drug discovery.[3][4]
Table 1: Physicochemical Specifications
| Property | Value | Note |
| IUPAC Name | 2-Fluoro-4-(trifluoromethoxy)phenol | - |
| CAS Number | 1073477-74-3 | Distinct from parent 4-OCF3 phenol (828-27-3) |
| Molecular Formula | - | |
| Molecular Weight | 196.10 g/mol | - |
| Boiling Point | 196.9°C (at 760 mmHg) | Predicted/Lit. [1] |
| Density | 1.48 g/cm³ | High density due to fluorination |
| LogP | 2.43 | Moderate lipophilicity (Bioavailable range) |
| pKa (Predicted) | ~8.3 | More acidic than phenol (10.[1][2][3][4][5][6][7][8]0) due to -I effects |
| H-Bond Donors | 1 (Phenolic OH) | - |
| H-Bond Acceptors | 4 (F atoms + Ether O) | Weak acceptance from organic fluorine |
Structural Characterization and Bonding
The reactivity and binding affinity of this molecule are governed by two primary stereoelectronic phenomena: the Anomeric Effect of the trifluoromethoxy group and the Inductive Effect of the ortho-fluorine.[3]
2.1 The Trifluoromethoxy (
) Conformation
Unlike a methoxy group (
-
Consequence: The oxygen atom is
-hybridized but twisted ~90° relative to the ring plane.[2][3][4] This prevents the oxygen lone pair from fully engaging in resonance with the aromatic -system, maintaining the electron-withdrawing nature of the group ( ).[1][2][3]
2.2 The Ortho-Fluorine Effect
The fluorine atom at the C2 position exerts a strong inductive withdrawal (
-
Acidity Modulation: This withdrawal stabilizes the phenoxide anion, lowering the pKa from ~10 (phenol) to ~8.[3][4]3. This increased acidity can enhance hydrogen bond donating capability in protein active sites.[2][3][4]
-
Intramolecular Interaction: While weak, an intramolecular hydrogen bond (OH
F) may stabilize a planar conformation of the hydroxyl group, shielding it from metabolic conjugation (glucuronidation).[3][4]
2.3 Electronic Distribution Diagram
The following diagram illustrates the competing electronic vectors and the resulting dipole orientation.
Caption: Vector analysis of electronic contributions from fluorine substituents on the phenol core.
Synthesis and Reactivity[2][8][9][10][11]
While various routes exist, the most chemically robust method for introducing fluorine ortho to a phenol involves Electrophilic Aromatic Substitution (EAS) using a mild fluorinating agent like Selectfluor® .[3][4] This method avoids the harsh conditions of direct fluorination (
3.1 Experimental Protocol: Electrophilic Fluorination
Objective: Synthesis of 2-Fluoro-4-(trifluoromethoxy)phenol from 4-(trifluoromethoxy)phenol.
Reagents:
-
Substrate: 4-(trifluoromethoxy)phenol (CAS 828-27-3)[1][2][3][4]
-
Catalyst: None required (or mild Lewis acid if kinetics are slow)[2][3][4]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq (178 mg, 1.0 mmol) of 4-(trifluoromethoxy)phenol in 10 mL of anhydrous MeCN under an inert atmosphere (
). -
Addition: Cool the solution to 0°C. Add 1.1 eq (390 mg) of Selectfluor® portion-wise over 15 minutes. Note: Exothermic reaction; control temperature to prevent over-fluorination.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS for the appearance of the product mass (M-H = 195).[2][3][4]
-
Workup: Quench with saturated aqueous
(10 mL). Extract with Dichloromethane ( mL).[2][3][4] -
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). -
Validation: Confirm structure via
-NMR. Expect two distinct signals: one for (~ -58 ppm) and one for Ar-F (~ -135 ppm).[1][2][3][4]
3.2 Synthesis Workflow Diagram
Caption: Electrophilic fluorination pathway using Selectfluor® with QC checkpoints.
Applications in Medicinal Chemistry
The 2-fluoro-4-(trifluoromethoxy)phenol motif is a "privileged structure" in drug design, offering specific advantages over non-fluorinated isosteres.
-
Metabolic Blocking: The C2-Fluorine blocks the ortho-position from metabolic hydroxylation by Cytochrome P450 enzymes.[1][2][3][4] This extends the half-life (
) of the drug candidate [3].[2][3][4] -
Bioisosterism: The
group is often used as a bioisostere for a Chlorine atom or a Methyl group, but with superior metabolic stability and unique lipophilic properties ( ).[2][3][4] -
Conformational Locking: In biaryl systems, the bulk of the
and the ortho-F can restrict rotation, reducing the entropic penalty upon binding to a receptor target.[3][4]
References
-
Chem960 Database. (2024).[2][3][4] 2-Fluoro-4-(trifluoromethoxy)phenol Properties and CAS Data. Link
-
Banks, R. E., et al. (1992).[2][3][4] Selectfluor™: a novel, highly effective, and safe electrophilic fluorinating agent.[3][4] Journal of the Chemical Society, Chemical Communications.[4] (General reference for Selectfluor utility).
-
Meanwell, N. A. (2018).[2][3][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][2][3][4]
-
Leroux, F. R., et al. (2005).[2][3][4] The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem.
Sources
- 1. m.chem960.com [m.chem960.com]
- 2. m.chem960.com [m.chem960.com]
- 3. Selectfluor - Wikipedia [en.wikipedia.org]
- 4. 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 79560-18-2,4-(3,4-DICHLOROPHENYL)-4-PHENYLBUTYRIC ACID_CoreSyn [coresyn.com]
- 6. 79560-18-2,4-(3,4-DICHLOROPHENYL)-4-PHENYLBUTYRIC ACID_CoreSyn [coresyn.com]
- 7. researchgate.net [researchgate.net]
- 8. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
